1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone
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Overview
Description
1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a morpholinopyrimidine moiety linked to a piperazine ring, which is further connected to a phenyl group with an ethanone substituent. The unique structure of this compound allows it to interact with various biological targets, making it a potential candidate for therapeutic applications.
Mechanism of Action
Target of Action
A structurally similar compound, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, has been identified as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission.
Mode of Action
This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
The inhibition of acetylcholinesterase affects the cholinergic neurotransmission pathway . Acetylcholine plays a crucial role in learning and memory, and its increased concentration can enhance these cognitive functions .
Result of Action
The result of the action of this compound, based on its potential inhibition of acetylcholinesterase, could be an enhancement of cognitive functions such as learning and memory . .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. Specifically, it has been found to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations . This suggests that 1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone may interact with inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory response .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It can influence cell function by reducing the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells . This suggests that the compound may impact cell signaling pathways and gene expression related to inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has a strong affinity for the active sites of iNOS and COX-2, forming hydrophobic interactions with these enzymes . This leads to a decrease in the amount of iNOS and COX-2 protein expression, thereby inhibiting the inflammatory response .
Metabolic Pathways
Given its interactions with iNOS and COX-2, it may be involved in pathways related to inflammation and the immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholinopyrimidine Core: The morpholinopyrimidine core can be synthesized by reacting 4-chloropyrimidine with morpholine under reflux conditions in the presence of a base such as potassium carbonate.
Coupling with Piperazine: The morpholinopyrimidine intermediate is then coupled with piperazine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the morpholinopyrimidine-piperazine derivative.
Attachment of the Phenyl Group: The final step involves the reaction of the morpholinopyrimidine-piperazine derivative with 4-bromoacetophenone in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)acetic acid.
Reduction: 1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: Another morpholinopyrimidine derivative with similar biological activities.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: An indole derivative with antiviral properties.
Uniqueness
1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone stands out due to its unique combination of a morpholinopyrimidine core and a piperazine ring, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit key enzymes involved in inflammation makes it a promising candidate for therapeutic development.
Properties
IUPAC Name |
1-[4-[4-(6-morpholin-4-ylpyrimidine-4-carbonyl)piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-16(27)17-2-4-18(5-3-17)24-6-8-26(9-7-24)21(28)19-14-20(23-15-22-19)25-10-12-29-13-11-25/h2-5,14-15H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBDURYRZRACTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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